molecular formula C20H21NO6 B4501807 1-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}proline

1-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}proline

Cat. No.: B4501807
M. Wt: 371.4 g/mol
InChI Key: ZWMSMMYCLMIXIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}proline is a useful research compound. Its molecular formula is C20H21NO6 and its molecular weight is 371.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 371.13688739 g/mol and the complexity rating of the compound is 671. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Facile Construction of Densely Functionalized 4H-chromenes

The study by Minghao Li, Biao Zhang, and Yanlong Gu (2012) explores the synthesis of various substituted 4H-chromene derivatives using L-proline as a catalyst. This reaction is significant for its application in generating compounds with potential therapeutic properties. The method employs three-component reactions of salicylaldehydes, 1,3-cyclohexanediones, and various nucleophiles, demonstrating the versatility and efficiency of L-proline in catalyzing such reactions under mild, metal-free conditions (Li, Zhang, & Gu, 2012).

Synthesis and Evaluation of Cholinesterase Inhibitors

H. O. Gulcan et al. (2014) designed and synthesized 6H-benzo[c]chromen-6-one, and 7,8,9,10-tetrahydro-benzo[c]chromen-6-one derivatives as potential inhibitors of acetylcholinesterase and butyrylcholinesterase. These compounds were evaluated for their biological activity in vitro and in vivo, showing comparable activity to existing treatments for Alzheimer's Disease. This study underscores the therapeutic potential of these compounds in treating cognitive disorders (Gulcan et al., 2014).

Supramolecular Architectures of N-acetyl-L-proline Monohydrate and N-benzyl-L-proline

Research conducted by P. Rajalakshmi et al. (2013) on N-acetyl-L-proline and N-benzyl-L-proline provides insight into the structural and supramolecular aspects of these compounds. The study highlights the importance of solvent molecules and zwitterionic forms in influencing the molecular recognition and crystal packing, which could be relevant for designing materials with specific properties (Rajalakshmi et al., 2013).

Cardiac Protection by Benzohydrazide Derivatives

Khdhiri Emna et al. (2020) investigated the protective effects of (E)-N'-(1-(3-oxo-3H-benzo[f]chromen-2-yl)ethylidene)benzohydrazide against cardiac remodeling and myocardial infarction. This study provides evidence of the compound's potential as an anticoagulant agent, highlighting its therapeutic applications in preventing thrombosis in acute myocardial infarction (Emna et al., 2020).

Properties

IUPAC Name

1-[2-[(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]acetyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO6/c22-18(21-9-3-6-16(21)19(23)24)11-26-12-7-8-14-13-4-1-2-5-15(13)20(25)27-17(14)10-12/h7-8,10,16H,1-6,9,11H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWMSMMYCLMIXIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(C=C(C=C3)OCC(=O)N4CCCC4C(=O)O)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}proline
Reactant of Route 2
1-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}proline
Reactant of Route 3
1-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}proline
Reactant of Route 4
1-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}proline
Reactant of Route 5
Reactant of Route 5
1-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}proline
Reactant of Route 6
1-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}proline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.